3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide involves multiple steps. One common synthetic route includes the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide can be compared with similar compounds such as:
3-chloro-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide: This compound has a similar structure but with an additional chlorine atom, which may affect its reactivity and biological activity.
N-(4-(4-propanoylpiperazin-1-yl)phenyl)-1-benzothiophene-2-carboxamide: Lacks the chlorine atom, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C23H23ClN4O2S2 |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
3-chloro-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H23ClN4O2S2/c1-2-19(29)28-13-11-27(12-14-28)16-9-7-15(8-10-16)25-23(31)26-22(30)21-20(24)17-5-3-4-6-18(17)32-21/h3-10H,2,11-14H2,1H3,(H2,25,26,30,31) |
InChI Key |
NKUTVEHSHVITKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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